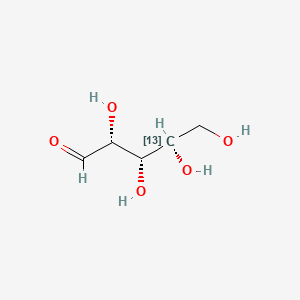
4|A-Hydroxycholesterol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4|A-Hydroxycholesterol-d5 is a deuterated form of 4|A-Hydroxycholesterol, an oxysterol derived from cholesterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including lipid metabolism and cellular signaling. The deuterated form, this compound, is often used in scientific research as an internal standard for mass spectrometry due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4|A-Hydroxycholesterol-d5 typically involves the hydroxylation of cholesterol at the 4|A position, followed by the incorporation of deuterium atoms. The hydroxylation can be achieved using specific enzymes or chemical reagents that introduce the hydroxyl group at the desired position. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chromatographic techniques for purification and isolation of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4|A-Hydroxycholesterol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4|A position can be further oxidized to form ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4|A-ketocholesterol or 4|A-aldehydecholesterol.
Reduction: Formation of 4|A-alcoholcholesterol.
Substitution: Formation of various substituted cholesterol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4|A-Hydroxycholesterol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol and its derivatives.
Biology: Studied for its role in cellular signaling and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in diseases related to cholesterol metabolism, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 4|A-Hydroxycholesterol-d5 involves its interaction with liver X receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism. By binding to LXRs, this compound modulates the transcription of target genes, leading to changes in cholesterol homeostasis and lipid transport. Additionally, it can influence other signaling pathways related to inflammation and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
4|A-Hydroxycholesterol: The non-deuterated form of the compound.
25-Hydroxycholesterol: Another oxysterol with similar biological functions but different structural features.
27-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism and signaling.
Comparison: 4|A-Hydroxycholesterol-d5 is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical techniques such as mass spectrometry. This feature distinguishes it from its non-deuterated counterpart, 4|A-Hydroxycholesterol. Compared to other oxysterols like 25-Hydroxycholesterol and 27-Hydroxycholesterol, this compound has specific applications in research focused on the 4|A position of cholesterol and its derivatives.
Eigenschaften
Molekularformel |
C27H46O2 |
|---|---|
Molekulargewicht |
407.7 g/mol |
IUPAC-Name |
(3S,4R,8S,9S,10R,13R,14S,17R)-2,2,3,4,6-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i10D,14D2,24D,25D |
InChI-Schlüssel |
CZDKQKOAHAICSF-SMVMUAHZSA-N |
Isomerische SMILES |
[2H]C1=C2[C@@]([C@@](C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])([2H])O)([2H])O |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)







![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)


